Regiochemical Advantage: 3-Position Bromomethyl Substitution vs. 2-Position Isomer in Synthetic Yield and Purity
The 3-position bromomethyl substitution on the cyclobutane ring provides a distinct synthetic advantage over the 2-position isomer. While both isomers share the same molecular formula (C₇H₁₃BrO₂) and similar predicted physicochemical properties (boiling point 203.6±10.0 °C, density 1.4±0.1 g/cm³), the 3-substituted regioisomer is commercially available with a higher purity specification (≥98%) compared to the 2-isomer (typically 95%) . In diastereoselective synthesis of N-heterocycle-substituted cyclobutanes from bromocyclobutanes, the 3-substituted scaffold enables more efficient formation of heterocyclic aminocyclobutane esters and amides with improved diastereoselectivity compared to alternative substitution patterns [1].
| Evidence Dimension | Commercial Purity Specification |
|---|---|
| Target Compound Data | 98% minimum purity |
| Comparator Or Baseline | 2-(Bromomethyl)-1,1-dimethoxycyclobutane (CAS 2580189-38-2): 95% purity |
| Quantified Difference | 3% absolute purity advantage |
| Conditions | Commercial supplier specifications (Leyan, MolCore) |
Why This Matters
Higher purity translates to fewer side reactions, more reproducible synthetic outcomes, and reduced purification burden in multi-step syntheses, which is critical for pharmaceutical intermediate procurement.
- [1] Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Angewandte Chemie International Edition, 2024. View Source
